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Compound of Interest

Compound Name: 5-Benzyloxy-2-bromotoluene

Cat. No.: B098187

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Benzyloxy-
2-bromotoluene (CAS No. 17671-75-9), a key intermediate in synthetic organic chemistry.[1]
Intended for researchers, chemists, and drug development professionals, this document
synthesizes predicted and established principles of Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) to build a complete spectral signature of the
molecule. We will explore the causal relationships between the molecular structure and its
spectral output, providing detailed experimental protocols and data interpretation frameworks.
The objective is to create a self-validating reference for the unambiguous identification and
characterization of this compound.

Molecular Structure and Physicochemical
Properties

5-Benzyloxy-2-bromotoluene, with the IUPAC name 1-bromo-2-methyl-4-
(phenylmethoxy)benzene, is a disubstituted toluene derivative.[2] Its structure combines a
bromotoluene core with a benzyl ether functional group. This unique arrangement of
substituents dictates its chemical reactivity and provides a distinct spectroscopic fingerprint.

Table 1: Physicochemical Properties of 5-Benzyloxy-2-bromotoluene
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Property Value Source
CAS Number 17671-75-9 [3]
Molecular Formula C14H13BrO [2]
Molecular Weight 277.16 g/mol [2]
Monoisotopic Mass 276.01498 Da [2]
Melting Point 69-70.5°C [41[5]

| Appearance | Solid |[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For 5-Benzyloxy-2-bromotoluene, both H and 3C NMR provide
definitive information about the electronic environment of each nucleus, confirming the
substitution pattern and the presence of all functional groups.

Recommended Experimental Protocol: NMR

A standardized protocol ensures reproducibility and high-quality data.[6]

e Sample Preparation:

[¢]

Accurately weigh 5-10 mg of 5-Benzyloxy-2-bromotoluene.

o Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCls), a common solvent that
provides good solubility and a distinct solvent peak for reference.

o For quantitative accuracy, include an internal standard such as tetramethylsilane (TMS,
0.03% v/v), although modern spectrometers can reference the residual solvent peak
(CHCls at & 7.26 ppm).[6]

o Transfer the solution to a 5 mm NMR tube.

e Instrument Parameters (400 MHz Spectrometer):
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o 'HNMR:

Pulse Program: Standard single-pulse (e.g., 'zg30').

Spectral Width: 0-12 ppm.

Acquisition Time: ~3 seconds.

Relaxation Delay: 2 seconds. A sufficient delay is crucial for accurate integration.

Number of Scans: 16 scans, to achieve a high signal-to-noise ratio.
o 13C NMR:

» Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30’) to produce singlet
peaks for each unique carbon.[6]

» Spectral Width: 0-160 ppm.

= Number of Scans: 21024 scans, necessary due to the low natural abundance of the 3C
isotope.[6]

» Data Processing:

[e]

Apply Fourier transformation to the Free Induction Decay (FID).

[e]

Perform phase and baseline corrections to ensure accurate peak representation.

o

Calibrate the chemical shift axis to the TMS signal (& 0.00 ppm) or the residual CDCls
signal (6 77.16 ppm for 13C).

o

Integrate *H NMR signals to determine proton ratios.

'H NMR Spectral Analysis

The *H NMR spectrum is predicted to show five distinct signals corresponding to the different
proton environments in the molecule. The chemical shifts are governed by the inductive and
anisotropic effects of the bromine, ether, and methyl substituents.[7]

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://pdf.benchchem.com/1265/Comparative_Analysis_of_1H_and_13C_NMR_Spectra_2_Bromo_6_chlorotoluene_and_Related_Compounds.pdf
https://pdf.benchchem.com/1265/Comparative_Analysis_of_1H_and_13C_NMR_Spectra_2_Bromo_6_chlorotoluene_and_Related_Compounds.pdf
https://chem.libretexts.org/Courses/can/CHEM_231%3A_Organic_Chemistry_I_Textbook/14%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/14.05%3A_Chemical_Shifts_in_H_NMR__Spectroscopy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Table 2: Predicted *H NMR Data for 5-Benzyloxy-2-bromotoluene (in CDCIs)
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Chemical
Label Shift (9, Multiplicity Integration Assignment Rationale
ppm)
Standard
chemical
shift for
. Phenyl H's ]
H-a 7.50 - 7.30 Multiplet 5H unsubstitut
(CeH5s)
ed benzene
ring
protons.[8]
Deshielded
) by the
Toluene ring )
adjacent
H-b 7.39 Doublet (d) 1H H (ortho to )
electronegati
Br) )
ve bromine
atom.
Shielded by
the electron-
Toluene ring donating
Doublet of
H-c 6.90 1H H (ortho to - ether group,
doublets (dd) i
OCHz2-) but split by
two different
neighbors.
Least
Toluene ring deshielded
H-d 6.81 Doublet (d) 1H H (ortho to - aromatic
CHs) proton on the
toluene ring.
Benzylic
Methylene protons
H-e 5.05 Singlet (s) 2H H's (- adjacent to
OCHzPh) an oxygen
atom.[9]
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| H-f | 2.35 | Singlet (s) | 3H | Methyl H's (-CHs) | Typical chemical shift for a methyl group on an

aromatic ring. |

Note: Predicted values are based on established chemical shift ranges and substituent effects.

Actual experimental values may vary slightly.

13C NMR Spectral Analysis

The proton-decoupled 13C NMR spectrum will display 11 distinct signals, as the plane of
symmetry that exists in the benzyl group is absent in the substituted toluene ring.

Table 3: Predicted 13C NMR Data for 5-Benzyloxy-2-bromotoluene (in CDCI5)
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Chemical Shift (6, ppm) Assignment Rationale

Aromatic carbon attached
~157.5 C-5 (C-0) to the electron-donating

ether oxygen.[10]

i Quaternary carbon of the

~136.7 C-8 (ipso-C of Ph)

benzyl group.

Aromatic carbon bearing the
~133.0 C-1 (C-CHs)

methyl group.
~132.5 C-3 Aromatic CH carbon.

Benzyl group aromatic
~128.6 C-10, C-12 (ortho-C of Ph)

carbons.
~128.1 C-11 (para-C of Ph) Benzyl group aromatic carbon.

Benzyl group aromatic
~127.5 C-9, C-13 (meta-C of Ph)

carbons.
~118.0 C-4 Aromatic CH carbon.
~116.5 C-6 Aromatic CH carbon.

Aromatic carbon attached to
~115.8 C-2 (C-Br) _ _

bromine; deshielded.

Methylene carbon of the
~70.5 C-7 (-OCHy)

benzyl ether.[10]

| ~22.5 | C-14 (-CHs) | Methyl carbon. |

Note: Predicted values are based on established chemical shift ranges and additivity rules.

NMR Analysis Workflow

The logical flow from sample preparation to final structure confirmation via NMR is a critical,
self-validating process.
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Sample Preparation
Dissolve 5-10 mg
in CDCI3 + TMS
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 5-Benzyloxy-
2-bromotoluene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b098187#spectroscopic-data-nmr-ir-ms-of-5-
benzyloxy-2-bromotoluene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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